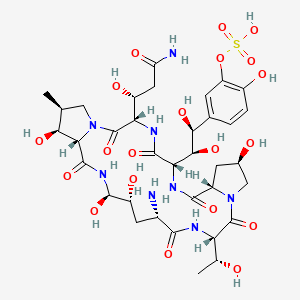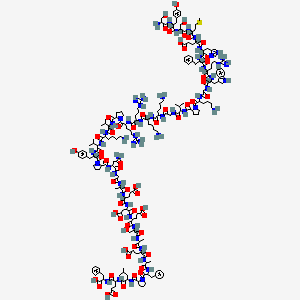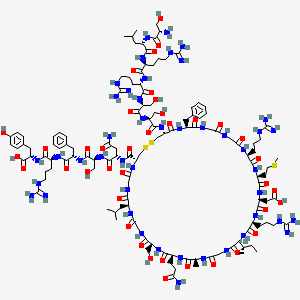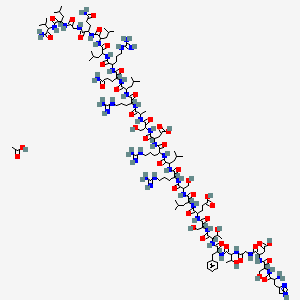
Blood depressing substance 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potent and selective Kv3.4 potassium channel blocker (IC50 = 47 nM). Also potent TTX-sensitive sodium channel agonist (EC50 = 3 nM). Exhibits neuroprotective effect.
Scientific Research Applications
Blood Depressing Substances in Thermal Injury and Intestinal Ischemia
Research has shown that a reticuloendothelial (RE) depressing substance is present in the circulation following thermal injury and intestinal ischemia. This substance contributes to RE depression occurring after such injuries. In thermal injury in dogs and rats, circulating levels of RE depressing activity were consistently detectable. The presence of this substance in portal vein blood was also noted following intestinal ischemia in dogs (Loegering, 1981).
Depressor Substances in Glandular Extracts
Clinical research has been conducted on a depressor substance known as substance P, found in extracts of small intestine and brain. Additionally, extracts from the vesicular and prostate glands of humans and certain animals have shown strong depressor action. This effect corresponds to the action of seminal vesicle secretion in humans (Us, 1935).
Blood-Based Therapeutics and Proteomics
Blood-based therapeutics involve cellular or plasma components derived from human blood, which are complex mixtures of plasma proteins or cells. Proteomic strategies have allowed comprehensive assessment of protein modifications in these therapeutics, guiding improvements in pathogen inactivation procedures and understanding the factors influencing the immunogenicity of blood-derived therapeutics (Thiele et al., 2012).
Blood Collection, Processing, Shipping, and Storage in Translational Research
In translational research, the collection and processing of blood are critical for maintaining sample quality and stability. Best practices for blood collection, processing, shipment, and storage have been outlined to optimize research results. This includes the fractionation of blood into serum, plasma, or cell concentrates for various analyte studies (Gillio-Meina et al., 2013).
Impact of Environmental Conditions on Human Hematologic Constants
Research on volunteer blood donors has shown the depressor effect of the urban environment on red and white cells, with variations in lymphocytes and monocytes observed in individuals living in industrial areas. This suggests the influence of environmental factors on hematologic constants (Settelen et al., 1975).
properties
Molecular Formula |
C210H297N57O56S6 |
|---|---|
Molecular Weight |
4708.37 |
InChI |
InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222) |
InChI Key |
NHDQBZJQNKDJOQ-UHFFFAOYSA-N |
Appearance |
White lyophilised solid |
Purity |
>95% |
sequence |
AAPCFCSGKPGRGDLWILRGTCPGGYGYTSNCYKWPNICCYPH(Disulfide bridge: Cys4 and Cys39,Cys6 and Cys32,Cys22 and Cys40) |
source |
Synthetic |
storage |
-20°C |
synonyms |
Blood depressing substance 1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)









